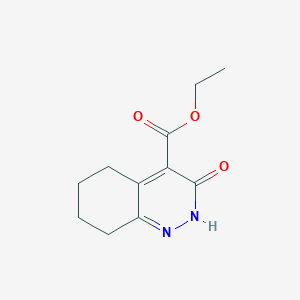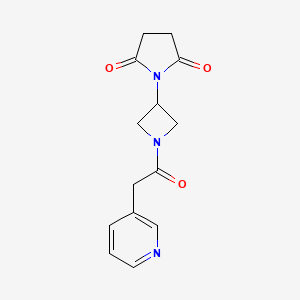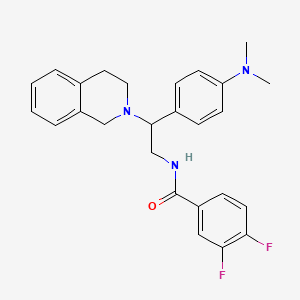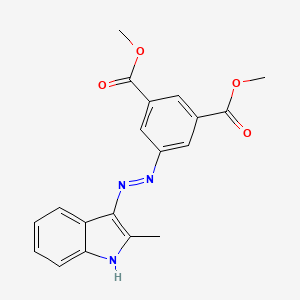
OC=1N=NC=2Ccccc=2C=1C(=O)occ
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
OC=1N=NC=2Ccccc=2C=1C(=O)occ is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 2,5-dimethoxy-4-bromoamphetamine (DOB) and belongs to the class of phenethylamine hallucinogens.
作用机制
The mechanism of action of OC=1N=NC=2Ccccc=2C=1C(=O)occ is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. The activation of this receptor by this compound leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the hallucinogenic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other phenethylamine hallucinogens. It can cause changes in perception, mood, and thought processes. It can also cause visual and auditory hallucinations, altered sense of time, and synesthesia. The physiological effects of this compound include increased heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
The advantages of using OC=1N=NC=2Ccccc=2C=1C(=O)occ in lab experiments include its ability to induce altered states of consciousness, which can be useful for studying the role of serotonin receptors in the brain. However, the limitations of using this compound include its potential for abuse and its potential to cause adverse effects in humans. Therefore, caution should be exercised when using this compound in lab experiments.
未来方向
There are several future directions for the study of OC=1N=NC=2Ccccc=2C=1C(=O)occ. One direction is to study its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study the effects of this compound on different serotonin receptor subtypes and their involvement in the regulation of mood, cognition, and behavior. Additionally, more research is needed to understand the long-term effects of this compound on the brain and its potential for abuse.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to have hallucinogenic properties and can induce altered states of consciousness. This compound has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and behavior. While there are advantages to using this compound in lab experiments, caution should be exercised due to its potential for abuse and adverse effects in humans.
合成方法
The synthesis of OC=1N=NC=2Ccccc=2C=1C(=O)occ involves the reaction of 2,5-dimethoxybenzaldehyde with 4-bromo-2,5-dimethoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
OC=1N=NC=2Ccccc=2C=1C(=O)occ has been used in scientific research to study its effects on the central nervous system. It has been shown to have hallucinogenic properties and can induce altered states of consciousness. This compound has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and behavior.
属性
IUPAC Name |
ethyl 3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)9-7-5-3-4-6-8(7)12-13-10(9)14/h2-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTITZAFSVMCDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=NNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2498649.png)


![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2498655.png)


![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)
![3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498664.png)
![1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione](/img/structure/B2498667.png)
![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)
![5-Bromo-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2498669.png)
![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)